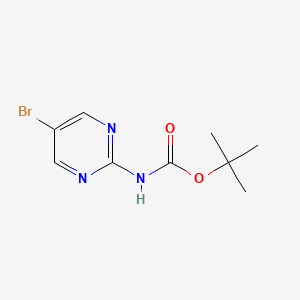

叔丁基(5-溴嘧啶-2-基)氨基甲酸酯

描述

Tert-butyl (5-bromopyrimidin-2-yl)carbamate is a chemical compound that is part of a broader class of tert-butyl carbamates, which are often used as intermediates in the synthesis of various biologically active compounds or as building blocks in organic synthesis. While the specific compound "tert-butyl (5-bromopyrimidin-2-yl)carbamate" is not directly mentioned in the provided papers, the general class of tert-butyl carbamates is well-represented, indicating their importance in synthetic chemistry.

Synthesis Analysis

The synthesis of tert-butyl carbamates can be achieved through various methods. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid in a methanol-water mixture . Another example is the synthesis of (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate, which was prepared via a one-pot, two-step telescoped sequence starting from readily available materials . These methods demonstrate the versatility and adaptability of tert-butyl carbamate synthesis to different substrates and conditions.

Molecular Structure Analysis

The molecular structure of tert-butyl carbamates can be elucidated using various spectroscopic techniques such as NMR, MS, and FT-IR, as well as X-ray crystallography . Density functional theory (DFT) is also used to computationally optimize the structure of these compounds, which often shows good agreement with the experimentally determined structures . The molecular electrostatic potential and frontier molecular orbitals are studied to reveal the physicochemical properties of the compounds .

Chemical Reactions Analysis

Tert-butyl carbamates can undergo a variety of chemical reactions, making them valuable intermediates in organic synthesis. For example, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates behave as N-(Boc)-protected nitrones in reactions with organometallics to give N-(Boc)hydroxylamines . The tert-butyl carbamate group itself can serve as a protecting group for amines, which can be deprotected under certain conditions . The versatility of these compounds is further demonstrated by their ability to participate in asymmetric Mannich reactions , cyclopropanation , and the formation of Schiff base compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamates are influenced by their molecular structure. The presence of tert-butyl groups can impart steric bulk, affecting the reactivity and solubility of the compounds. The bromopyrimidinyl group in tert-butyl (5-bromopyrimidin-2-yl)carbamate would likely contribute to its reactivity, particularly in nucleophilic substitution reactions. The crystal structures of related compounds show that molecules can be linked via hydrogen and halogen bonds, which could influence the compound's melting point, solubility, and crystalline form10.

科学研究应用

1. 晶体结构和分子相互作用

叔丁基氨基甲酸酯衍生物,包括叔丁基(5-溴嘧啶-2-基)氨基甲酸酯,因其独特的晶体结构而受到研究。例如,Baillargeon 等人。(2017 年)重点研究了氯二乙炔和碘二乙炔衍生物的同晶晶体结构,它们与叔丁基(5-溴嘧啶-2-基)氨基甲酸酯属于同一结构家族。他们观察到这些二乙炔中涉及同一羰基的二叉 N-H⋯O 氢键和 C-X⋯O 卤素键 (Baillargeon 等人,2017 年)。

2. 化学合成和反应

叔丁基氨基甲酸酯衍生物的化学合成和反应一直是人们感兴趣的话题。Lebel 和 Leogane(2005 年)描述了一种温和且高效的一锅 Curtius 重排,用于制备叔丁基氨基甲酸酯。这个过程涉及形成酰基叠氮化物中间体,该中间体发生重排,在低温下以高产率生成所需的叔丁基氨基甲酸酯 (Lebel 和 Leogane,2005 年)。

3. 药理学应用

在关注科学方面并排除药物使用和剂量的情况下,叔丁基氨基甲酸酯衍生物因其潜在的药理学应用而受到探索。Altenbach 等人。(2008 年)研究了一系列 2-氨基嘧啶作为组胺 H4 受体的配体,重点是优化效力以及 H4R 拮抗剂在疼痛中的潜力 (Altenbach 等人,2008 年)。

4. 在生物活性化合物合成中的作用

叔丁基氨基甲酸酯衍生物在生物活性化合物的合成中发挥作用。例如,Tang 等人。(2014 年)从 L-丝氨酸合成了天然产物茉莉花素 B 的中间体,其中涉及酯化、Boc 保护和 Corey-Fuchs 反应等步骤。由于茉莉花素 B 对各种人癌细胞系具有细胞毒活性,因此这种合成具有重要意义 (Tang 等人,2014 年)。

安全和危害

The compound is labeled with the GHS07 pictogram, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

属性

IUPAC Name |

tert-butyl N-(5-bromopyrimidin-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN3O2/c1-9(2,3)15-8(14)13-7-11-4-6(10)5-12-7/h4-5H,1-3H3,(H,11,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQQCCIJHZDEZBW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=NC=C(C=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40595026 | |

| Record name | tert-Butyl (5-bromopyrimidin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40595026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

274.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl (5-bromopyrimidin-2-YL)carbamate | |

CAS RN |

883231-23-0 | |

| Record name | tert-Butyl (5-bromopyrimidin-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40595026 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

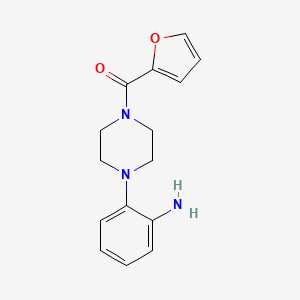

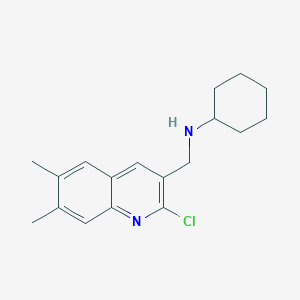

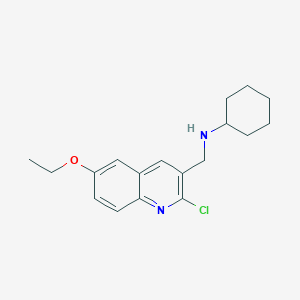

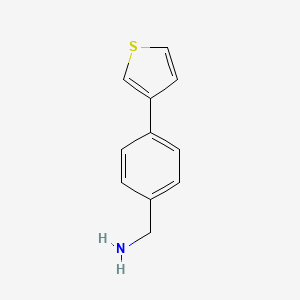

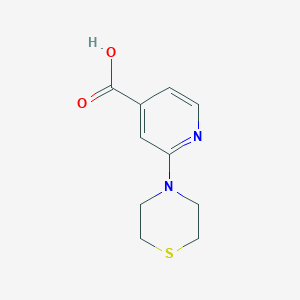

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7-Chloro-2-(3-methoxy-phenyl)-5-phenyl-pyrazolo[1,5-a]pyrimidine](/img/structure/B1342209.png)

![[2-(2-Furyl)phenyl]methylamine](/img/structure/B1342226.png)

![[3-(2-furyl)-1-methyl-1H-pyrazol-5-yl]methanol](/img/structure/B1342231.png)

![N-{[5-(2-furyl)thien-2-yl]methyl}-N-methylamine](/img/structure/B1342232.png)

![2-[4-(Tert-butoxycarbonyl)piperazin-1-yl]isonicotinic acid](/img/structure/B1342235.png)